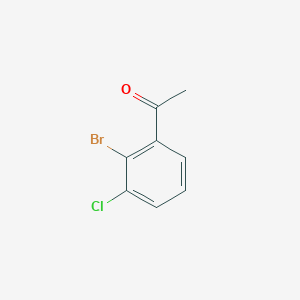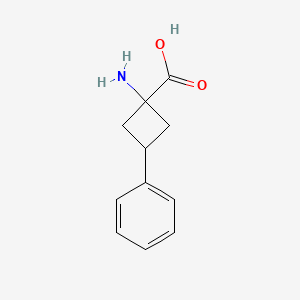
1-Amino-3-phenylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
1-Amino-3-phenylcyclobutane-1-carboxylic acid is a compound with the molecular weight of 191.23 . It is also known by its CAS number: 17382-09-1 .
Physical and Chemical Properties This compound is a powder at room temperature . The InChI code for this compound is 1S/C11H13NO2/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) .
Applications De Recherche Scientifique
Imaging Agent Development
One prominent application of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is in the development of positron emission tomography (PET) radiotracers. This compound, when fluorinated to anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), is used in clinical trials for evaluating prostate and other cancers. It has shown promise due to its physiologic uptake patterns, providing insights into common physiologic patterns, incidental uptake, and variants that may simulate disease, aiding in the diagnosis and management of cancer patients (Schuster et al., 2014).
Structural Studies and Synthesis
The structural versatility of this compound is explored through its incorporation into highly rigid beta-peptides. Such studies involve stereoselective synthesis and structural analysis to understand the molecule's ability to promote specific structural configurations. These insights are crucial for designing molecules with desired properties, such as increased stability or specificity for certain biological targets (Izquierdo et al., 2005).
Tumor-Seeking Properties
Research into this compound's tumor-seeking properties has shown its potential as a diagnostic tool. Studies indicate its preferential incorporation by several tumor types, highlighting its utility in noninvasive imaging of pulmonary lesions and potential in characterizing malignant versus benign tissue. This facilitates early diagnosis and accurate localization of tumors, critical for effective treatment planning (Amzat et al., 2013).
Radiosynthesis and Dosimetry
The synthesis and evaluation of fluorinated derivatives, such as [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for brain tumor imaging, showcase advancements in radiosynthesis techniques. These studies provide insights into the compound's pharmacokinetics, dosimetry, and potential for clinical application, particularly in PET imaging of brain tumors and other cancers, thus contributing to personalized cancer therapy (Shoup et al., 1999).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-amino-3-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEFVMDARGSLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17382-09-1 | |
| Record name | 1-amino-3-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



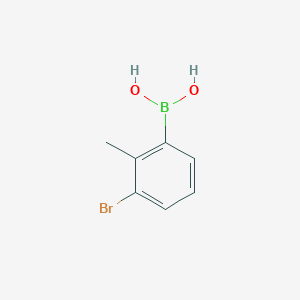
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
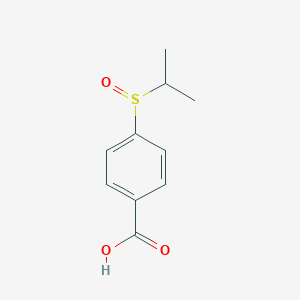

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
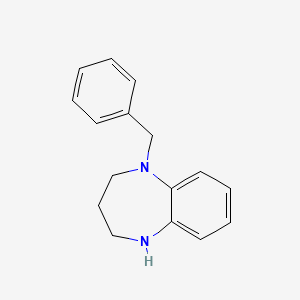
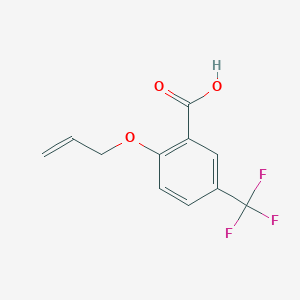

![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
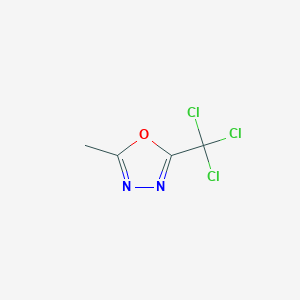
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)
